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Compound of Interest

Compound Name: YM-202074

Cat. No.: B1250409 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of YM-201636 and other prominent small molecule inhibitors of PIKfyve

kinase. This document synthesizes experimental data to highlight their respective potencies,

selectivities, and cellular effects, offering a comprehensive resource for selecting the

appropriate tool for research and development.

PIKfyve is a lipid kinase that plays a crucial role in cellular homeostasis by phosphorylating

phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-

bisphosphate (PtdIns(3,5)P2).[1][2] This lipid product is essential for the maturation and fission

of endosomes and lysosomes. Inhibition of PIKfyve disrupts endomembrane trafficking, leading

to a characteristic cellular phenotype of cytoplasmic vacuolation and offering therapeutic

potential in areas like cancer and autoimmune diseases.[3][4]

Comparative Analysis of Inhibitor Potency and
Selectivity
YM-201636 is a potent inhibitor of PIKfyve, but it is often compared to Apilimod, another well-

characterized inhibitor known for its high selectivity. The choice between these compounds

often depends on the experimental need to balance potency with potential off-target effects.
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Inhibitor
Primary
Target

IC50
(PIKfyve)

Off-
Target(s)

IC50 (Off-
Target)

Key Cellular
Phenotype

YM-201636 PIKfyve
~33 nM[5][6]

[7]

p110α

(PI3Kα)
~3 µM[5][6]

Induces

cytoplasmic

vacuolation[8]

Apilimod PIKfyve
~14 nM[2][3]

[9]

Highly

Selective

No significant

activity

reported on

other

kinases[2]

Induces

prominent

cytoplasmic

vacuolation[3]

APY0201 PIKfyve ~5.2 nM[10] Not specified Not specified

Inhibits IL-

12/IL-23

production[10

]

Vacuolin-1 PIKfyve
Potent

inhibitor
Not specified Not specified

Induces

vacuole

formation;

blocks

lysosomal

exocytosis[10

]

Summary of Comparative Data:

Potency: While both YM-201636 and Apilimod are potent nanomolar inhibitors of PIKfyve,

Apilimod and APY0201 demonstrate slightly lower IC50 values in in-vitro kinase assays.[3][9]

[10]

Selectivity: Apilimod is reported to be highly selective for PIKfyve with no significant activity

against a panel of other lipid and protein kinases.[2] In contrast, YM-201636 exhibits off-

target activity against the class IA PI3-kinase p110α at higher concentrations (approximately

100-fold less potent than against PIKfyve).[5][6] This lack of absolute specificity should be

considered when interpreting experimental results, especially at higher doses.
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Signaling Pathway and Mechanism of Action
The primary function of PIKfyve is to maintain the cellular pool of PtdIns(3,5)P2. Inhibitors like

YM-201636 directly block the kinase's ATP-binding site, preventing the phosphorylation of its

substrate, PtdIns(3)P. This leads to a depletion of PtdIns(3,5)P2 and an accumulation of

PtdIns(3)P on endosomal membranes, thereby stalling endosome maturation and causing

them to swell and form large vacuoles.
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Caption: The PIKfyve signaling cascade and point of inhibition.

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of studies

involving PIKfyve inhibitors. Below are protocols for key experiments cited in the literature.

In Vitro PIKfyve Kinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of

purified PIKfyve.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound

against PIKfyve kinase.[1]

Materials:

Purified recombinant PIKfyve enzyme.

Substrate: Phosphatidylinositol 3-phosphate (PtdIns(3)P).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1250409?utm_src=pdf-body-img
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Apilimod_and_YM201636_Efficacy_and_Experimental_Insights_into_PIKfyve_Inhibition.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP, including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

Test compounds (e.g., YM-201636) dissolved in DMSO at various concentrations.

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

TLC plates for lipid separation.

Phosphorimager for detection.

Procedure:

The PIKfyve enzyme is pre-incubated with varying concentrations of the test compound

(or DMSO as a vehicle control) in the kinase reaction buffer.

The kinase reaction is initiated by adding the substrate (PtdIns(3)P) and [γ-³²P]ATP.

The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at room

temperature or 30°C.

The reaction is stopped by adding an acidic solution (e.g., HCl).

Lipids are extracted from the reaction mixture.

The extracted lipids are spotted onto a TLC plate and separated by chromatography.

The radiolabeled product, PtdIns(3,5)P2, is visualized and quantified using a

phosphorimager.

The percentage of inhibition at each compound concentration is calculated relative to the

vehicle control, and the IC50 value is determined by nonlinear regression analysis.

Cell Viability / Cytotoxicity Assay (XTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cell lines.

Objective: To determine the cytotoxic effects of YM-201636 on cancer cell lines.[11][12]

Materials:
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NSCLC cell lines (e.g., Calu-1, H1299, HCC827).[11]

Cell culture medium and supplements.

96-well plates.

YM-201636 at various concentrations.

XTT labeling and electron-coupling reagents.

Microplate reader.

Procedure:

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

The culture medium is replaced with fresh medium containing various concentrations of

YM-201636 or a vehicle control (DMSO).

Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[11]

Following incubation, the XTT reagent is added to each well. The reagent is metabolically

reduced by viable cells to form a colored formazan product.

The plate is incubated for several hours to allow for color development.

The absorbance of the formazan product is measured using a microplate reader.

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
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Caption: General workflow for PIKfyve inhibitor evaluation.

Conclusion
Both YM-201636 and Apilimod are invaluable chemical probes for studying the biological roles

of PIKfyve. The choice between them depends on the specific research question. Apilimod

offers higher selectivity, making it ideal for studies aiming to specifically dissect the roles of

PIKfyve without confounding off-target effects.[1][2] YM-201636 remains a potent and widely

used research tool, though its potential effects on class IA PI3-kinases at higher concentrations

should be considered when interpreting experimental results.[1] This guide provides the

foundational data and methodologies to aid researchers in making an informed decision for

their studies on PIKfyve-mediated cellular processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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